molecular formula C20H26N2O2 B2889579 N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide CAS No. 862813-85-2

N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

Cat. No.: B2889579
CAS No.: 862813-85-2
M. Wt: 326.44
InChI Key: JXNWLQHSPNSGEI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is a chemical compound with diverse applications in scientific research. Its unique structural properties make it valuable in various fields, including drug discovery and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide typically involves the reaction of cyclohexylamine with 1,2-dimethylindole-3-carboxylic acid, followed by the introduction of an ethyl group and an oxoacetamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic agent in drug discovery for treating various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide
  • N-cyclohexyl-2-(1,2-dimethylindol-3-yl)-N-propyl-2-oxoacetamide

Uniqueness

N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group in this compound may enhance its binding affinity to molecular targets, leading to improved efficacy in its applications.

Properties

IUPAC Name

N-cyclohexyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-4-22(15-10-6-5-7-11-15)20(24)19(23)18-14(2)21(3)17-13-9-8-12-16(17)18/h8-9,12-13,15H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNWLQHSPNSGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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